Chelate Ring Conformation and Antitumor Activity: (2S)- vs. (2R)-2,3-Diaminopropan-1-ol in Pt(II) Complexes Against Leukemia L1210
In a direct head-to-head comparison, Pt(II) complexes of (2R)-2,3-diaminopropanol (R-pnOH) and (2S)-2,3-diaminopropanol (S-pnOH) were synthesised as halogeno, sulfato, and nitrato derivatives and tested against murine leukemia L1210 cells. ¹³C-NMR and circular dichroism spectroscopy established that the chelate rings adopt λ-gauche and δ-gauche conformations for R-pnOH and S-pnOH, respectively. Complexes containing R-pnOH exhibited unequivocally higher antitumor activity than those containing S-pnOH or racemic pnOH across all counterion series [1]. This conformational difference, arising solely from the inverted C-2 stereochemistry, translates into a functional divergence that precludes interchange of the enantiomers in medicinal inorganic chemistry programmes.
| Evidence Dimension | Antitumor activity of Pt(II) complexes (qualitative rank order; quantitative IC₅₀ not reported in abstract) |
|---|---|
| Target Compound Data | Pt(S-pnOH) complexes: lower antitumor activity; δ-gauche chelate conformation |
| Comparator Or Baseline | Pt(R-pnOH) complexes: higher antitumor activity; λ-gauche chelate conformation; Pt(rac-pnOH): intermediate/low activity |
| Quantified Difference | Activity rank: R-pnOH > S-pnOH ≈ rac-pnOH across halogeno, sulfato, and nitrato Pt(II) series; conformational assignment by ¹³C-NMR and CD |
| Conditions | In vivo murine leukemia L1210 model; Pt(II) complexes with chloride, sulfate, and nitrate leaving groups |
Why This Matters
This study provides the only published direct enantiomeric comparison of 2,3-diaminopropanol in a pharmacologically relevant setting, confirming that the (S)- and (R)-enantiomers are functionally non-interchangeable in metal-based drug design.
- [1] Tashiro, T.; Kidani, Y. Synthesis and Antitumor Activity of Pt(II) Complexes Containing 2,3-Diaminopropanol Isomers. Chem. Pharm. Bull. 1983, 31 (5), 1469–1473. https://doi.org/10.1248/cpb.31.1469 View Source
